Cas no 1352999-39-3 (benzyl N-[(1-aminocyclohexyl)methyl]carbamate)
![benzyl N-[(1-aminocyclohexyl)methyl]carbamate structure](https://ja.kuujia.com/scimg/cas/1352999-39-3x500.png)
benzyl N-[(1-aminocyclohexyl)methyl]carbamate 化学的及び物理的性質
名前と識別子
-
- benzyl N-[(1-aminocyclohexyl)methyl]carbamate
- benzyl (1-aminocyclohexyl)methylcarbamate
-
- MDL: MFCD21091403
- インチ: 1S/C15H22N2O2/c16-15(9-5-2-6-10-15)12-17-14(18)19-11-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12,16H2,(H,17,18)
- InChIKey: HWTQZDLIVCKZOR-UHFFFAOYSA-N
- ほほえんだ: C(OCC1=CC=CC=C1)(=O)NCC1(N)CCCCC1
benzyl N-[(1-aminocyclohexyl)methyl]carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AJ28367-1g |
benzyl N-[(1-aminocyclohexyl)methyl]carbamate |
1352999-39-3 | 95+% | 1g |
$1168.00 | 2024-04-20 | |
A2B Chem LLC | AJ28367-50g |
benzyl N-[(1-aminocyclohexyl)methyl]carbamate |
1352999-39-3 | 95+% | 50g |
$8188.00 | 2024-04-20 | |
abcr | AB425259-1g |
Benzyl N-[(1-aminocyclohexyl)methyl]carbamate; . |
1352999-39-3 | 1g |
€680.00 | 2025-02-21 | ||
A2B Chem LLC | AJ28367-10g |
benzyl N-[(1-aminocyclohexyl)methyl]carbamate |
1352999-39-3 | 95+% | 10g |
$3688.00 | 2024-04-20 | |
abcr | AB425259-1 g |
Benzyl N-[(1-aminocyclohexyl)methyl]carbamate |
1352999-39-3 | 1 g |
€680.00 | 2023-07-18 | ||
abcr | AB425259-5g |
Benzyl N-[(1-aminocyclohexyl)methyl]carbamate; . |
1352999-39-3 | 5g |
€1532.00 | 2025-02-21 | ||
A2B Chem LLC | AJ28367-100g |
benzyl N-[(1-aminocyclohexyl)methyl]carbamate |
1352999-39-3 | 95+% | 100g |
$12305.00 | 2024-04-20 | |
A2B Chem LLC | AJ28367-5g |
benzyl N-[(1-aminocyclohexyl)methyl]carbamate |
1352999-39-3 | 95+% | 5g |
$2518.00 | 2024-04-20 | |
A2B Chem LLC | AJ28367-25g |
benzyl N-[(1-aminocyclohexyl)methyl]carbamate |
1352999-39-3 | 95+% | 25g |
$5488.00 | 2024-04-20 | |
A2B Chem LLC | AJ28367-2g |
benzyl N-[(1-aminocyclohexyl)methyl]carbamate |
1352999-39-3 | 95+% | 2g |
$1742.00 | 2024-04-20 |
benzyl N-[(1-aminocyclohexyl)methyl]carbamate 関連文献
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
benzyl N-[(1-aminocyclohexyl)methyl]carbamateに関する追加情報
Professional Introduction to Benzyl N-[(1-aminocyclohexyl)methyl]carbamate (CAS No. 1352999-39-3)
Benzyl N-[(1-aminocyclohexyl)methyl]carbamate, a compound with the chemical identifier CAS No. 1352999-39-3, represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound incorporates a benzyl moiety linked to a carbamate group, which is further connected to a 1-aminocyclohexylmethyl side chain. This intricate arrangement not only contributes to its distinct chemical properties but also opens up diverse possibilities for its utilization in synthetic and biological contexts.
The significance of Benzyl N-[(1-aminocyclohexyl)methyl]carbamate is underscored by its role as a key intermediate in the synthesis of more complex pharmaceutical agents. The presence of the carbamate functional group makes it particularly valuable in the development of drugs targeting neurological and inflammatory disorders. Recent studies have highlighted its potential as a precursor in the synthesis of novel compounds that exhibit inhibitory effects on specific enzymes implicated in pathophysiological processes.
In the realm of medicinal chemistry, the structural features of Benzyl N-[(1-aminocyclohexyl)methyl]carbamate contribute to its versatility as a building block for drug design. The cyclohexyl ring, part of the 1-aminocyclohexylmethyl moiety, introduces steric hindrance that can modulate binding interactions with biological targets. This characteristic is particularly advantageous in developing molecules with enhanced selectivity and reduced side effects. Furthermore, the benzyl group provides a hydrophobic anchor that can be tailored to interact favorably with lipid-rich environments within biological systems.
Recent advancements in computational chemistry have enabled more precise predictions of the pharmacological properties of Benzyl N-[(1-aminocyclohexyl)methyl]carbamate. Molecular modeling studies have demonstrated that this compound can effectively interact with various protein targets, suggesting its utility in designing inhibitors for enzymes such as cyclooxygenases (COX) and kinases. These enzymes are pivotal in mediating inflammatory responses and cellular signaling pathways, making them attractive therapeutic targets.
The synthesis of Benzyl N-[(1-aminocyclohexyl)methyl]carbamate involves multi-step organic reactions that showcase the ingenuity of modern synthetic methodologies. Key steps include the formation of the carbamate bond through nucleophilic substitution reactions, followed by functional group transformations to introduce the 1-aminocyclohexylmethyl side chain. These synthetic strategies not only highlight the compound's complexity but also exemplify the sophistication of current chemical synthesis techniques.
One of the most compelling aspects of Benzyl N-[(1-aminocyclohexyl)methyl]carbamate is its potential application in addressing unmet medical needs. Ongoing research is exploring its efficacy in treating conditions characterized by chronic inflammation and pain syndromes. Preclinical studies have indicated that derivatives of this compound may offer therapeutic benefits comparable to existing treatments while exhibiting improved pharmacokinetic profiles.
The role of Benzyl N-[(1-aminocyclohexyl)methyl]carbamate extends beyond its use as an intermediate; it also serves as a model compound for understanding structure-function relationships in drug design. By studying its interactions with biological targets, researchers can gain insights into how specific structural features influence molecular recognition and efficacy. This knowledge is invaluable for developing next-generation pharmaceuticals with optimized properties.
As research progresses, the applications of Benzyl N-[(1-aminocyclohexyl)methyl]carbamate are expected to expand into new therapeutic areas. Its unique combination of structural features makes it a versatile scaffold for innovation in drug discovery. Collaborative efforts between synthetic chemists and biologists are essential to fully harness its potential and translate laboratory findings into clinical benefits.
In conclusion, Benzyl N-[(1-aminocyclohexyl)methyl]carbamate (CAS No. 1352999-39-3) stands out as a promising compound with significant implications for pharmaceutical development. Its intricate molecular architecture and functional diversity position it as a valuable asset in designing novel therapeutics targeting various diseases. Continued investigation into its properties and applications will undoubtedly contribute to advancements in medicine and improve patient outcomes worldwide.
1352999-39-3 (benzyl N-[(1-aminocyclohexyl)methyl]carbamate) 関連製品
- 1401665-25-5((S)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester)
- 1065066-11-6(5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine-2-carboxylic acid hydrochloride)
- 2034530-98-6((2-Benzoylphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone)
- 4553-59-7(2-phenyl-2-(phenylamino)acetonitrile)
- 2171241-56-6(2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-6-fluorobenzoic acid)
- 2680677-10-3(4-acetamido-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid)
- 2229266-12-8(tert-butyl 3-2-methyl-4-(trifluoromethyl)phenylpiperazine-1-carboxylate)
- 1351642-72-2(3-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamidocyclohexyl N-phenylcarbamate)
- 1804783-53-6(2-Methoxy-6-methyl-3-(trifluoromethoxy)pyridine-5-acetonitrile)
- 2034454-70-9(N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)morpholine-4-carboxamide)
